Cas no 13523-86-9 (Pindolol)
Pindolol structure
Product Name:Pindolol
Numero CAS:13523-86-9
MF:C14H20N2O2
MW:248.320803642273
CID:49316
PubChem ID:4828
Update Time:2025-04-18
Pindolol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pindolol
- 1-[1H-INDOL-4-YLOXY]-3-[ISOPROPYLAMINO]-2-PROPANOL
- L-PINDOLOL
- Pindolol,1-(1H-Indol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
- 1-(1H-Indol-4-yloxy)-3-(isopropylamino)-2-propanol
- 1-(1H-Indol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
- lb46
- LB-46
- Visken
- Vasken
- dl-lb46
- Decreten
- Pinbetol
- Pynastin
- (+-)-lb46
- LB 46
- 1-(Indol-4-yloxy)-3-(isopropylamino)-2-propanol
- 1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
- KBioGR_000958
- PINDOLOL [WHO-DD]
- Pindolol (USAN:USP:INN:BAN:JAN)
- NCGC00015786-08
- NCGC00015786-20
- Pindololum [INN-Latin]
- (+/-)-LB-46
- PINDOLOL [MI]
- HMS3262P12
- IDI1_000837
- (+/-)-PINDOLOL
- FT-0673907
- Prestwick1_000090
- CHEBI:8214
- MFCD00010530
- Pindolol, European Pharmacopoeia (EP) Reference Standard
- EINECS 244-623-8
- 1-(1H-Indol-4-yloxy)-3-isopropylamino-propan-2-ol((-)-Pindolol)
- MLS002548891
- Betapindol
- HMS3369E14
- Tox21_110221
- NCGC00024925-07
- PINDOLOL (MART.)
- Glauco-Viskin
- NCGC00024925-06
- Glauco-visken
- EN300-18518413
- BS-42390
- 4-(3-Isopropylamino-2-hydroxypropoxy)indole
- GTPL91
- Pindolol (JP17/USP/INN)
- CAS-13523-86-9
- SR-01000000027-2
- C07AA03
- VISKAZIDE COMPONENT PINDOLOL
- Carvisken (TN)
- HMS1920H16
- BRD-A97701745-001-05-3
- HMS3259I07
- SCHEMBL5219
- PINDOLOL [ORANGE BOOK]
- NCGC00015786-13
- 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDOLE
- 2-Propanol, 1-(1H-indol-4-yloxy)-3-((1-methylethyl)amino)-
- KBio3_001693
- Q418101
- UNII-BJ4HF6IU1D
- HMS3712A22
- KBio2_004157
- DL-4-[2-Hydroxy-3-(isopropylamino)propoxy]indole
- PINDOLOL [EP MONOGRAPH]
- PINDOLOL [USP-RS]
- HMS3885N04
- AB00052072
- SR-01000000027-4
- (2RS)-1-(1H-Indol-4-yloxy)-3-(1-methylethyl)aminopropan-2-ol
- Blocklin-L (TN)
- DL-4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)INDOLE
- AB00052072-11
- SPBio_001959
- 1-((1-Methylethyl)amino)-3-(4-indolyloxy)-2-propanol
- Blocklin L
- BPBio1_000022
- 2-Propanol, 1-(indol-4-yloxy)-3-(isopropylamino)-, (+-)-
- DTXCID603476
- 13523-86-9
- NCGC00015786-14
- Dl-lb-46
- PINDOLOL [MART.]
- 2-Propanol, 1-(indol-4-yloxy)-3-(isopropylamino)-
- (rs)-pindolol
- SR-01000000027-7
- PDSP1_000772
- KBio2_006725
- Tox21_110221_1
- Lopac0_000955
- (1)-1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol
- Blockin L
- 1-(1H-indol-4-yloxy)-3-((1-methylethyl)amino)propan-2-ol
- Prestwick_397
- 1-(1H-indol-4-yloxy)-3-((propan-2-yl)amino)propan-2-ol
- EU-0100955
- AB00052072_12
- D00513
- 1-(1H-Indol-4-yloxy)-3-isopropylamino-propan-2-ol(pindolol)
- Calvisken
- NCGC00015786-07
- DivK1c_000837
- SBI-0050929.P004
- 1-(1H-Indol-4-yloxy)-3-)(1-methylethyl)amino)-2-propanol
- Oprea1_770884
- AB00052072_13
- LP00955
- PDSP1_000771
- PINDOLOL [HSDB]
- CHEMBL500
- HMS3267K17
- NCGC00015786-16
- CCRIS 9215
- KBioSS_001589
- HMS3742C07
- (-)-Pindolol; (S)-(-)-Pindolol; S-Pindolol
- Pindololum
- DL-Pindolol
- Prinodolol
- 1-(1H-indol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
- PINDOLOL [USP MONOGRAPH]
- PDSP2_000759
- PINDOLOL COMPONENT OF VISKAZIDE
- PDSP2_000760
- BDBM50019443
- NCGC00024925-04
- DB00960
- NCGC00024925-05
- Pindolol, United States Pharmacopeia (USP) Reference Standard
- CCG-39223
- NCGC00015786-06
- PINDOLOL (USP-RS)
- HMS2089I21
- PINDOLOL [USAN]
- PINDOLOL (USP MONOGRAPH)
- SMR000059120
- Pindolol, >=98% (TLC), powder
- BSPBio_000020
- NCGC00024925-03
- Pindololum (INN-Latin)
- HMS1568A22
- NCGC00015786-10
- Pectobloc
- C90604
- DTXSID8023476
- MLS000069496
- BRN 1536506
- BRD-A97701745-001-09-5
- NSC-757276
- HSDB 6539
- NSC757276
- AKOS015969756
- N-(2-HYDROXY-3-(1H-INDOL-4-YLOXY)PROPYL)-N-ISOPROPYLAMINE
- PINDOLOL,(-)
- P 0778
- SPECTRUM1500488
- Carvisken
- 2-Propanol, 1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-
- SPBio_001289
- CS-4473
- Pharmakon1600-01500488
- 4-(3-(Isopropylamino)-2-hydroxypropoxy)indole
- SW196641-3
- HMS502J19
- (.+/-.)-Pindolol
- SDCCGSBI-0050929.P005
- 1-((1H-indol-4-yl)oxy)-3-(isopropylamino)propan-2-ol
- P-6820
- PINDOLOL (EP MONOGRAPH)
- NCGC00261640-01
- 1-(1H-Indol-4-yloxy)-3-((1-methylethyl)amino)-2-propanol
- pindololo
- DL-LB 46
- Spectrum4_000479
- Tox21_500955
- HMS3414J03
- Spectrum5_001266
- HMS3678H21
- NINDS_000837
- Apo-pindol
- BSPBio_002193
- (+/-)-4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)INDOLE
- Prestwick0_000090
- Prestwick3_000090
- BJ4HF6IU1D
- Spectrum2_001285
- HMS2095A22
- 4-(2-Hydroxy-3-isopropylaminopropoxy)-indole
- NS00007947
- L000006
- KBio2_001589
- 1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]propan-2-ol
- NCGC00015786-11
- (+-)-Pindolol
- NSC 757276
- C07445
- 1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)-propan-2-ol
- Prindolol
- Prestwick2_000090
- NC00467
- KBio1_000837
- Blocklin
- 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol
- Durapindol
- NCGC00015786-22
- Spectrum_001109
- Spectrum3_000547
- HMS2091P20
- 1-(1H-Indol-4-yloxy)-3-isopropylamino-propan-2-ol
- EINECS 236-867-9
- NCGC00015786-09
- 2-Propanol, 1-(4-indolyloxy)-3-(isopropylamino)-
- 1-(1H-Indol-4-yloxy)-3-(isopropylamino)-2-propanol #
- SR-01000000027-5
- PINDOLOL [VANDF]
- HY-B0982
- PINDOLOL [INN]
- PINDOLOL [JAN]
- 2-Propanol, 1-(1H-indol-4-yloxy)-3-(1-methylethyl)amino-
- SR-01000000027
- SB17015
- Blocklin-L
- 1-(4-Indolyloxy)-3-(isopropylamino)-2-propanol
- 5-21-03-00017 (Beilstein Handbook Reference)
- Visken (TN)
- Pindolol [USAN:USP:INN:BAN:JAN]
- Pindolol (JP18/USP/INN)
- BRD-A97701745-001-16-0
- BRD-A97701745-001-14-5
- BRD-A97701745-001-15-2
- DA-66729
- HY-B0982R
- Pindolol (Standard)
- 236-867-9
-
- MDL: MFCD00010530
- Inchi: 1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3
- Chiave InChI: JZQKKSLKJUAGIC-UHFFFAOYSA-N
- Sorrisi: O(C1=CC=CC2=C1C=CN2)CC(CNC(C)C)O
Proprietà calcolate
- Massa esatta: 248.15200
- Massa monoisotopica: 248.152478
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 6
- Complessità: 248
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 57.3
Proprietà sperimentali
- Colore/forma: cristallo
- Densità: 1.0606 (rough estimate)
- Punto di fusione: 167-171 °C (lit.)
- Punto di ebollizione: 391.39°C (rough estimate)
- Punto di infiammabilità: 230.3°C
- Indice di rifrazione: 1.5110 (estimate)
- Solubilità: 0.1 M NaOH: 0.2 mg/mL
- PSA: 57.28000
- LogP: 2.29650
- Merck: 13,7525
- Solubilità: Quasi insolubile
Pindolol Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:3249
- WGK Germania:3
- Codice categoria di pericolo: R22;R36/37/38
- Istruzioni di sicurezza: S26-S36
- RTECS:UB6660000
-
Identificazione dei materiali pericolosi:
- Gruppo di imballaggio:III
- Livello di pericolo:6.1(b)
- Classe di pericolo:6.1(b)
- PackingGroup:III
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Frasi di rischio:R22; R36/37/38
- Gruppo di imballaggio:III
- Termine di sicurezza:6.1(b)
Pindolol Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Pindolol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0982-10mM*1mLinDMSO |
Pindolol |
13523-86-9 | 99.91% | 10mM*1mLinDMSO |
¥880 | 2022-03-28 | |
| MedChemExpress | HY-B0982-100mg |
Pindolol |
13523-86-9 | 99.91% | 100mg |
¥800 | 2024-04-20 | |
| ChemScence | CS-4473-100mg |
Pindolol |
13523-86-9 | 99.91% | 100mg |
$60.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P883068-100mg |
Pindolol |
13523-86-9 | ≥99% | 100mg |
¥1,080.00 | 2022-01-13 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0735-100 mg |
Pindolol |
13523-86-9 | 98.00% | 100MG |
¥755.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0735-500 mg |
Pindolol |
13523-86-9 | 98.00% | 500MG |
¥2114.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0735-1 mL * 10 mM (in DMSO) |
Pindolol |
13523-86-9 | 98.00% | 1 mL * 10 mM (in DMSO) |
¥825.00 | 2022-04-26 | |
| TRC | P468000-5mg |
Pindolol |
13523-86-9 | 5mg |
$ 64.00 | 2023-09-06 | ||
| TRC | P468000-50mg |
Pindolol |
13523-86-9 | 50mg |
$ 92.00 | 2023-09-06 | ||
| TRC | P468000-100mg |
Pindolol |
13523-86-9 | 100mg |
$ 119.00 | 2023-09-06 |
Pindolol Letteratura correlata
-
Sylwia Smarzewska,Witold Ciesielski Anal. Methods 2014 6 5038
-
Loanda R. Cumba,Jamie P. Smith,Dale A. C. Brownson,Jesús Iniesta,Jonathan P. Metters,Devaney R. do Carmo,Craig E. Banks Analyst 2015 140 1543
-
Nikolaos E. Zoulis,Dimitrios P. Nikolelis,Constantinos E. Efstathiou Analyst 1990 115 291
-
Vasile-Ion Iancu,Gabriel-Lucian Radu,Roxana Scutariu Anal. Methods 2019 11 4668
-
Susana Criado,Daniel Mártire,Patricia Allegretti,Jorge Furlong,Sonia G. Bertolotti,Eduardo La Falce,Norman A. García Photochem. Photobiol. Sci. 2002 1 788
13523-86-9 (Pindolol) Prodotti correlati
- 130115-65-0(1,1'-(1-Methylethyl)iminobis3-(1H-indol-4-yloxy)-2-propanol)
- 1185031-19-9(Pindolol-d7)
- 26328-11-0((S)-(-)-Pindolol)
- 1246819-01-1(N-Isopropyl Carvedilol)
- 57775-29-8(Carazolol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso